4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol
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Overview
Description
4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol is an organic compound with a complex structure that includes a cyclohexene ring, an amino group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-1-en-1-ylmethylamine with 4-hydroxyphenylpropylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as catalytic hydrogenation or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyclohexene ring can be reduced to cyclohexane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-{[(Cyclohex-1-en-1-yl)methyl]amino}propyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the amino group can interact with various enzymes and receptors. These interactions can modulate cellular signaling pathways and biochemical processes.
Properties
CAS No. |
671777-55-2 |
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Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
4-[2-(cyclohexen-1-ylmethylamino)propyl]phenol |
InChI |
InChI=1S/C16H23NO/c1-13(11-14-7-9-16(18)10-8-14)17-12-15-5-3-2-4-6-15/h5,7-10,13,17-18H,2-4,6,11-12H2,1H3 |
InChI Key |
ZBBYTTYKVAOKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC2=CCCCC2 |
Origin of Product |
United States |
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